molecular formula C7H4Cl4 B14722439 1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene CAS No. 5450-91-9

1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene

Cat. No.: B14722439
CAS No.: 5450-91-9
M. Wt: 229.9 g/mol
InChI Key: MWJWIRZWMHYHBH-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrachlorobicyclo[221]hepta-2,5-diene is a chlorinated derivative of norbornadiene, a bicyclic hydrocarbon This compound is known for its unique structure, which includes a bicyclo[221]heptadiene framework with four chlorine atoms attached

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene can be synthesized through the chlorination of norbornadiene. The reaction typically involves the use of chlorine gas under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale chlorination processes similar to those used in laboratory synthesis. This would require careful control of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: Oxidative conditions can lead to the formation of more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while reduction and oxidation reactions can lead to partially or fully dechlorinated products .

Scientific Research Applications

1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene involves its reactivity with various nucleophiles and electrophiles. The chlorine atoms make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

    1,2,3,4,7,7-Hexachlorobicyclo[2.2.1]hepta-2,5-diene: Another chlorinated norbornadiene derivative with six chlorine atoms.

    2,5-Norbornadiene: The parent hydrocarbon without chlorine atoms.

    Bicyclo[2.2.1]hepta-2,5-diene-rhodium (I) chloride dimer: A complex with rhodium used in catalysis.

Uniqueness: 1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene is unique due to its specific pattern of chlorination, which imparts distinct reactivity and properties compared to other chlorinated norbornadiene derivatives. Its four chlorine atoms make it a versatile intermediate for further chemical transformations .

Properties

CAS No.

5450-91-9

Molecular Formula

C7H4Cl4

Molecular Weight

229.9 g/mol

IUPAC Name

1,2,3,4-tetrachlorobicyclo[2.2.1]hepta-2,5-diene

InChI

InChI=1S/C7H4Cl4/c8-4-5(9)7(11)2-1-6(4,10)3-7/h1-2H,3H2

InChI Key

MWJWIRZWMHYHBH-UHFFFAOYSA-N

Canonical SMILES

C1C2(C=CC1(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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